![molecular formula C18H15FN4O2S2 B2859846 2-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021060-98-9](/img/structure/B2859846.png)
2-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide
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Description
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the union of chemically diverse fragments, facilitated by palladium catalysts. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. The compound’s boron-containing moiety could serve as an organoboron reagent in SM coupling reactions .
Arylcyclohexylamine Derivatives
2-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide belongs to the arylcyclohexylamine family. These compounds find applications in research and forensic contexts. Their unique structural features make them valuable building blocks for organic synthesis .
Protodeboronation Chemistry
While alkyl boronic esters are well-studied in functionalizing deboronation protocols, protodeboronation remains less explored. Investigating the protodeboronation of 1°, 2°, and 3° alkyl boronic esters could reveal novel reactivity patterns, and this compound might play a role in such studies .
properties
IUPAC Name |
2-fluoro-N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c19-14-6-2-1-5-13(14)18(25)21-15-7-8-17(23-22-15)27-11-16(24)20-10-12-4-3-9-26-12/h1-9H,10-11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMUNYRSTXNRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide |
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